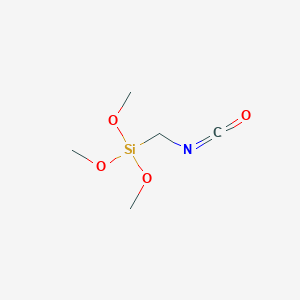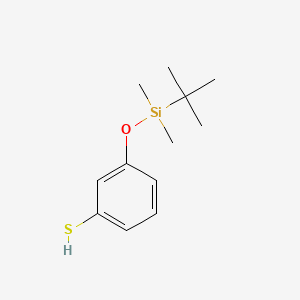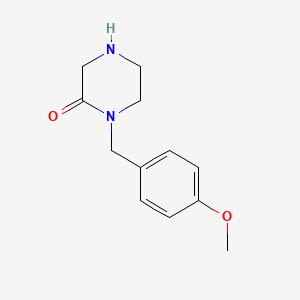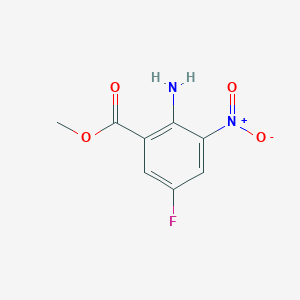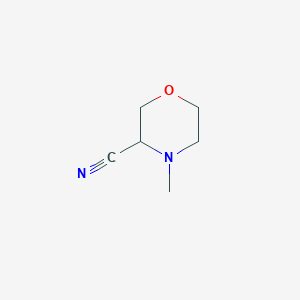![molecular formula C11H16N2 B1603912 1-Méthyl-5-[(méthylamino)méthyl]indoline CAS No. 906352-81-6](/img/structure/B1603912.png)
1-Méthyl-5-[(méthylamino)méthyl]indoline
Vue d'ensemble
Description
1-Methyl-5-[(methylamino)methyl]indoline, or 1-Me-5-MMAI, is a synthetic indoline derivative that is used in a variety of scientific research applications. It is a highly versatile molecule that has been used in many laboratory experiments with promising results. This article will discuss the synthesis method of 1-Me-5-MMAI, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Synthèse de dérivés d'alcaloïdes
Les dérivés de l'indole sont présents dans de nombreux alcaloïdes, qui sont des composés possédant des propriétés médicinales significatives. La « 1-Méthyl-5-[(méthylamino)méthyl]indoline » peut servir de précurseur dans la synthèse de ces dérivés. La polyvalence de ce composé permet la création de diverses molécules biologiquement actives qui peuvent être utilisées dans le traitement du cancer, des infections microbiennes et d'autres troubles .
Développement d'agents anticancéreux
Le système cyclique indolique, présent dans la « this compound », est un motif courant dans les produits naturels et les médicaments présentant une activité anticancéreuse. La recherche en chimie de l'indole continue d'être un élément essentiel du développement de nouveaux agents thérapeutiques capables de cibler les cellules cancéreuses avec une grande spécificité .
Analogues de neurotransmetteurs
Les indoles, y compris la « this compound », sont structurellement similaires au neurotransmetteur sérotonine. Cette similarité peut être exploitée pour développer de nouveaux médicaments capables d'interagir avec les récepteurs de la sérotonine, ce qui pourrait conduire à des traitements pour les troubles neurologiques .
Applications de la chimie verte
La structure du composé se prête aux méthodologies de la chimie verte, qui vise à réduire ou à éliminer l'utilisation et la génération de substances dangereuses. Son utilisation en synthèse organique peut conduire à des procédés plus respectueux de l'environnement, tels que la catalyse et la méthodologie organique .
Réactions de substitution électrophile
La « this compound » peut subir diverses réactions de substitution électrophile, ce qui en fait un composé précieux en chimie organique synthétique. Ces réactions sont cruciales pour la construction de molécules complexes présentant des applications potentielles dans les produits pharmaceutiques et la science des matériaux .
Recherche en chimie hétérocyclique
En tant que composé hétérocyclique, la « this compound » présente un intérêt dans le domaine de la chimie hétérocyclique. Les chercheurs peuvent explorer sa réactivité et sa transformation en d'autres structures hétérocycliques, qui sont des composants essentiels de nombreux médicaments et produits agrochimiques .
Mécanisme D'action
The exact mechanism of action of 1-Me-5-MMAI is not fully understood. However, it is believed to interact with various enzymes and receptors in the body, including those involved in drug metabolism and the immune system. It has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. Additionally, it has been shown to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-Me-5-MMAI has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of serotonin and other neurotransmitters in the brain. Additionally, it has been shown to reduce inflammation and to have antioxidant and anti-cancer effects. It has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-Me-5-MMAI has several advantages for laboratory experiments. It is a highly versatile molecule that can be used in a variety of experiments. Additionally, it is relatively stable and has a low toxicity profile. However, it can be difficult to synthesize, and the exact mechanism of action is not fully understood.
Orientations Futures
1-Me-5-MMAI has a wide range of potential future directions. It could be used to study the effects of drugs on the central nervous system, to investigate the mechanism of action of certain drugs, and to assess the effects of environmental pollutants on the immune system. Additionally, it could be used to study the effects of radiation on cells and to investigate the potential therapeutic effects of 1-Me-5-MMAI on various diseases and conditions. Furthermore, it could be used to develop new drugs and treatments for a variety of illnesses and conditions.
Propriétés
IUPAC Name |
N-methyl-1-(1-methyl-2,3-dihydroindol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-12-8-9-3-4-11-10(7-9)5-6-13(11)2/h3-4,7,12H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUPWFNEDMKWGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640303 | |
| Record name | N-Methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-81-6 | |
| Record name | 2,3-Dihydro-N,1-dimethyl-1H-indole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


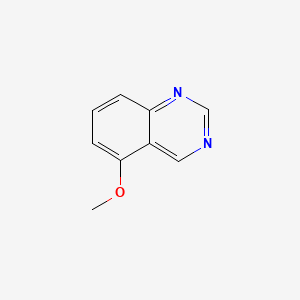

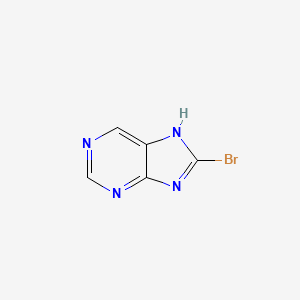
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)



